2-(Trifluoromethyl)-1,6-naphthyridin-5(6H)-one
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Overview
Description
2-(Trifluoromethyl)-1,6-naphthyridin-5(6H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, utilizing reagents such as trifluoromethyl sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale photoredox catalysis, leveraging the efficiency and selectivity of this method. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1,6-naphthyridin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl sulfonyl chloride and trifluoromethyl iodide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
2-(Trifluoromethyl)-1,6-naphthyridin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased chemical resistance and thermal stability
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,6-naphthyridin-5(6H)-one involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and binding affinity, allowing it to interact effectively with various biological targets. The pathways involved in its action include single-electron transfer processes and radical formation, which are facilitated by photoredox catalysis .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)quinoline
- 2-(Trifluoromethyl)pyridine
- 2-(Trifluoromethyl)benzimidazole
Comparison: 2-(Trifluoromethyl)-1,6-naphthyridin-5(6H)-one is unique due to its naphthyridine ring structure, which provides distinct electronic and steric properties compared to similar compounds.
Properties
IUPAC Name |
2-(trifluoromethyl)-6H-1,6-naphthyridin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-5-6(14-7)3-4-13-8(5)15/h1-4H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUGQCJDSOPFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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